molecular formula C11H10N2O4 B8568373 6-methoxy-4-methyl-8-nitroquinolin-5-ol

6-methoxy-4-methyl-8-nitroquinolin-5-ol

Cat. No.: B8568373
M. Wt: 234.21 g/mol
InChI Key: JGJUFNZJBLULLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methoxy-4-methyl-8-nitroquinolin-5-ol is a quinoline derivative known for its unique chemical structure and potential applications in various fields. This compound features a quinoline core with substituents at specific positions, making it a valuable molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-4-methyl-8-nitroquinolin-5-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 6-methoxyquinoline, followed by methylation and hydroxylation steps. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and bases like sodium hydroxide for hydroxylation.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The choice of solvents and reaction conditions is crucial to minimize by-products and ensure scalability .

Chemical Reactions Analysis

Types of Reactions

6-methoxy-4-methyl-8-nitroquinolin-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-Methyl-5-hydroxy-6-methoxy-8-quinolinone.

    Reduction: Formation of 4-Methyl-5-hydroxy-6-methoxy-8-aminoquinoline.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-methoxy-4-methyl-8-nitroquinolin-5-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for treating diseases like cancer and malaria.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-methoxy-4-methyl-8-nitroquinolin-5-ol involves its interaction with specific molecular targets. For instance, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or interfere with DNA synthesis, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-8-nitroquinoline: Shares similar structural features but lacks the methyl and hydroxyl groups.

    8-Nitroquinoline: Lacks the methoxy, methyl, and hydroxyl groups but retains the nitro group.

    5-Hydroxy-6-methoxy-8-nitroquinoline: Similar structure but without the methyl group

Uniqueness

6-methoxy-4-methyl-8-nitroquinolin-5-ol is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups can lead to unique electronic properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

6-methoxy-4-methyl-8-nitroquinolin-5-ol

InChI

InChI=1S/C11H10N2O4/c1-6-3-4-12-10-7(13(15)16)5-8(17-2)11(14)9(6)10/h3-5,14H,1-2H3

InChI Key

JGJUFNZJBLULLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C(C2=NC=C1)[N+](=O)[O-])OC)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Methyl-5,6-dimethoxy-8-nitroquinoline (6.21 g, 25 mmol) was dissolved in ethanol (100 mL) containing concentrated hydrochloric acid (4.7 mL). The mixture was heated under reflux for 21 hours, then cooled to 10° and filtered. The solid was washed with cold (10°) ethanol (18 mL) followed by petroleum ether (15 mL) and air-dried to yield 5.41 g (92%) of the title compound, mp 253°-257° (dec).
Quantity
6.21 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step Two
Yield
92%

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